molecular formula C2H7O4P B3049320 Phosphonic acid, (1-hydroxyethyl)- CAS No. 20188-02-7

Phosphonic acid, (1-hydroxyethyl)-

Cat. No. B3049320
CAS RN: 20188-02-7
M. Wt: 126.05 g/mol
InChI Key: ZBURELSAUHPHKC-UHFFFAOYSA-N
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Description

Phosphonic acid, also known as phosphonous acid, is a type of organophosphorus compound that has a unique and complex molecular structure . Phosphonates and bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively . Among the various phosphonates and bisphosphonates, hydroxy and amino substitutes are of interest as effective in medicinal and industrial chemistry .


Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . The structures of the complexes revealed that the two phosphonic acid groups and the hydroxyl group of HEDP each provide one O atom to coordinate with the Ca ion to form a stable three-coordinate configuration under alkaline conditions .


Chemical Reactions Analysis

Phosphonic acids are capable of undergoing a variety of chemical reactions. For example, they can undergo heterolytic bond breaking, which can generate reactive free radical species .


Physical And Chemical Properties Analysis

Phosphonic acid exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .

Scientific Research Applications

Separation Science and Technology

Polymer-supported reagents have gained attention in separation science due to their advantages over traditional solvent extraction techniques. Organophosphorus compounds, including those containing phosphoric, phosphonic, and phosphinic acid functionalities, are particularly relevant. These polymers exhibit variable oxidation states, multivalence, asymmetry, and metal-binding properties, making them versatile for selective separations. Researchers have explored synthesis routes such as Arbuzov, Perkow, Mannich, and Kabachnik-Fields reactions to prepare these materials. Their applications include ion exchange resins and chelating resins, contributing to efficient separation technologies .

Bioactive Properties

Phosphonic acids find use in biochemistry and drug design. Their stable C-P bonds make them suitable for drug development, pro-drugs, and bone targeting. Researchers have also explored their potential in designing supramolecular or hybrid materials. Additionally, phosphonic acids play a role in functionalizing surfaces, analytical methods, medical imaging, and as phosphoantigens .

Descaling Agent

1-Hydroxyethane-1,1-diphosphonic acid (HEDP), a derivative of (1-Hydroxyethyl)phosphonic acid, serves as an effective descaling agent. It dissolves calcium sulfate scale when the pH of the HEDP solution is adjusted from acidic to weakly alkaline .

Mechanism of Action

Target of Action

The primary target of (1-Hydroxyethyl)phosphonic acid, also known as 1-hydroxyethane-1,1-diphosphonic acid (HEDP), is calcium sulfate scale . This compound is an important descaling agent capable of dissolving calcium sulfate scale .

Mode of Action

The mode of action of HEDP involves its interaction with calcium ions. The two phosphonic acid groups and the hydroxyl group of HEDP each provide one oxygen atom to coordinate with the calcium ion, forming a stable three-coordinate configuration under alkaline conditions . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .

Biochemical Pathways

The biochemical pathways of HEDP involve the formation of Ca–HEDP complexes. The molecular structures of these complexes were determined to understand the impact of pH on the dissolution of calcium sulfate scale . The electronic structures were investigated by interaction region indicator analysis, atoms in molecules analysis, electron localization function, and natural population analysis .

Result of Action

The result of HEDP’s action is the dissolution of calcium sulfate scale. This is achieved when the pH of the HEDP solution is adjusted from acidic to weakly alkaline . The deprotonation of the phosphonic acid group enhances the binding of coordinated oxygen atoms and calcium ions as the pH increases .

Action Environment

The action of HEDP is influenced by environmental factors, particularly pH. Weak alkalinity is the optimal process condition, as strong alkaline conditions result in the precipitation of hydroxide and calcium ions . Therefore, the efficacy and stability of HEDP are highly dependent on the pH of the environment in which it is used .

Safety and Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation. If ingested or inhaled, it can harm the respiratory system and digestive tract . Phosphonic acid can potentially impact the environment as well. If not properly managed, it can enter water systems and disturb aquatic life .

Future Directions

Phosphonic acids are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery . They are also utilized in agriculture as herbicides or fungicides, and in medicinal chemistry, including antiviral and antibacterial applications . Ongoing research is exploring further potential uses of this compound .

properties

IUPAC Name

1-hydroxyethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2(3)7(4,5)6/h2-3H,1H3,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBURELSAUHPHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522043
Record name (1-Hydroxyethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Hydroxyethyl)phosphonic acid

CAS RN

20188-02-7
Record name (1-Hydroxyethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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